3-O-tert-Butyldimethylsilyl Cholesterol-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H60OSi |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1/i1D3,2D3,23D |
InChI Key |
CXIGRSVIJKSIQL-SIYIHCHISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Contextualizing Stable Isotope Labeling in Quantitative Sterol Analysis
Stable isotope labeling is a cornerstone technique in modern bioanalysis, providing a robust method for quantifying molecules within complex mixtures. nih.gov This approach involves using molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov Because these labeled molecules are chemically identical to their naturally occurring counterparts (the "tracee"), they exhibit the same behavior during sample extraction, processing, and chromatographic separation. nih.gov
In quantitative sterol analysis, a known amount of a stable isotope-labeled standard, such as Cholesterol-d7 (B27314), is added to a biological sample at the beginning of the workflow. nih.gov When analyzed by mass spectrometry (MS), the labeled standard is easily distinguished from the endogenous, unlabeled analyte due to its higher mass. nih.govresearchgate.net By comparing the signal intensity of the endogenous analyte to that of the co-eluting labeled internal standard, analysts can correct for variations in sample recovery and ionization efficiency, a major source of error in quantitative assays. researchgate.net This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification. The use of stable isotopes overcomes the safety and ethical concerns associated with radioactive isotopes, making them suitable for a wide range of research applications. nih.gov
The Significance of Chemical Derivatization for Enhanced Analytical Performance in Sterolomics
Sterolomics, the large-scale study of sterols, often faces analytical hurdles due to the inherent chemical properties of these molecules. Sterols like cholesterol lack strong chromophores, making them difficult to detect with UV-based methods, and they often exhibit poor ionization efficiency in mass spectrometry. nih.govxjtu.edu.cn Furthermore, their polarity can lead to poor peak shape and retention in gas chromatography (GC). Chemical derivatization is a widely employed strategy to overcome these limitations and improve analytical performance. nih.govnih.govdntb.gov.ua
Derivatization modifies the chemical structure of the analyte to make it more suitable for a specific analytical technique. nih.gov For sterols, a common and highly effective technique is silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. nih.govorganic-chemistry.org This conversion of the polar hydroxyl group into a nonpolar silyl ether offers several advantages:
Increased Volatility: Reduces the boiling point of the molecule, making it suitable for analysis by Gas Chromatography (GC). nih.gov
Enhanced Thermal Stability: Prevents degradation of the molecule at the high temperatures used in GC inlets.
Improved Ionization Efficiency: Can lead to the formation of more stable and characteristic ions in mass spectrometry, improving sensitivity and specificity. scienceopen.com
Better Chromatographic Behavior: Results in sharper, more symmetrical peaks, which improves resolution and quantification.
The TBDMS group is particularly valued because it forms derivatives that are significantly more stable to hydrolysis than smaller silyl groups (e.g., trimethylsilyl), providing greater robustness during sample workup. organic-chemistry.org
Overview of the Chemical Compound S Utility As a Primary Analytical Standard
Strategies for Deuterium Incorporation into Cholesterol
The introduction of deuterium atoms into the cholesterol molecule can be achieved through various strategies, each offering distinct advantages in terms of labeling patterns, from uniform distribution to site-specific placement.
Biocatalytic methods offer an effective route to producing highly or fully deuterated cholesterol. This approach leverages the natural biosynthetic machinery of microorganisms, such as the yeast Saccharomyces cerevisiae or Pichia pastoris, which are cultured in media rich in deuterium. nih.govrsc.orgrsc.org By growing genetically engineered yeast strains in a medium where deuterium oxide (D₂O) replaces water and a deuterated carbon source may be used, the organism incorporates deuterium atoms throughout the newly synthesized cholesterol molecules. nih.gov
Researchers have successfully engineered yeast strains to optimize the production of specific sterols. nih.gov For instance, strains of S. cerevisiae have been developed that, when grown in highly enriched deuterium oxide with a protiated carbon source like glucose, can reliably produce cholesterol with 87–90% deuteration. rsc.orgrsc.org This method allows for the production of cholesterol with a high degree of uniform labeling, making it suitable for applications like neutron scattering studies. nih.govrsc.org The level of deuteration can be controlled by adjusting the isotopic purity of the culture medium. rsc.org
Table 1: Biocatalytic Production of Deuterated Cholesterol
| Organism | Deuterium Source | Carbon Source | Achieved Deuteration Level | Reference |
|---|---|---|---|---|
| Pichia pastoris | D₂O | d8-glycerol | Perdeuteration | nih.gov |
| Pichia pastoris | D₂O | Unlabeled glycerol | 89% | nih.gov |
| Saccharomyces cerevisiae (RH6829) | 99.8%-d D₂O | Protiated glucose | 87-90% | rsc.orgrsc.org |
In contrast to uniform labeling, site-specific deuteration involves placing deuterium atoms at precise locations within the cholesterol molecule. This is crucial for studying the stereochemistry of enzymatic reactions and elucidating metabolic pathways. arkat-usa.org These methods often involve multi-step chemical syntheses or a combination of chemical and enzymatic reactions (chemoenzymatic routes).
A variety of synthetic strategies have been developed to introduce deuterium at specific carbons. researchgate.net For example, a common method for preparing [6,7,7-²H₃] sterols starts with a Δ⁵-sterol. The process involves preparing a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position. A subsequent reduction of the 6-oxo group using sodium borodeuteride introduces the third deuterium atom at the C-6 position. nih.gov This targeted approach allows for the creation of specific isotopologues of cholesterol that can act as probes for detailed biochemical investigations. arkat-usa.orgnih.gov
Chemical Derivatization Protocols: Formation of the 3-O-tert-Butyldimethylsilyl Ether
Following the synthesis of the deuterated cholesterol core, a derivatization step is often necessary to improve the compound's properties for analytical measurement, particularly for gas chromatography-mass spectrometry (GC-MS).
Derivatization of sterols like cholesterol with a tert-butyldimethylsilyl (TBDMS) group is a widely used strategy in analytical chemistry. nih.govidc-online.com The primary purpose is to enhance the analyte's performance during GC-MS analysis. nih.gov The TBDMS group replaces the active hydrogen of the hydroxyl group at the C-3 position of cholesterol. gcms.cz
This chemical modification offers several key advantages:
Increased Volatility: The silylation process reduces the polarity of the cholesterol molecule and decreases hydrogen bonding, making the derivative more volatile and suitable for gas chromatography. gcms.cz
Enhanced Thermal Stability: TBDMS ethers are more stable at the high temperatures used in the GC injector and column compared to the underivatized sterols.
Improved Chromatographic Performance: Derivatization leads to better peak shape, reduced tailing, and improved separation from other components in a complex mixture. gcms.cz
Specific Mass Spectrometric Fragmentation: TBDMS derivatives yield characteristic and stable fragment ions in mass spectrometry. nih.govidc-online.com For TBDMS-cholesterol, a prominent ion is observed at [M-57]⁺, corresponding to the loss of the tert-butyl group, which is highly useful for selective and sensitive detection using selected ion monitoring (SIM). nih.gov
Greater Hydrolytic Stability: Compared to the more common trimethylsilyl (B98337) (TMS) derivatives, TBDMS derivatives are significantly more stable to hydrolysis, making them more robust during sample preparation and analysis. idc-online.comresearchgate.net
The production of this compound involves the reaction of the deuterated cholesterol with a silylating agent. A common and effective reagent for this transformation is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). idc-online.comresearchgate.net
The general procedure involves dissolving the cholesterol-d7 in a suitable aprotic solvent. An excess of the MTBSTFA reagent, often with a catalyst such as N-(tert-Butyldimethylsilyl)imidazole (TBDMSIM), is added to the solution. The reaction mixture is then heated to ensure complete derivatization of the 3-hydroxyl group. The reaction progress can be monitored by techniques like thin-layer chromatography or GC-MS. Upon completion, the resulting this compound can be purified, though in many analytical applications, the reaction mixture is analyzed directly. researchgate.net
Table 2: Common Reagents for TBDMS Derivatization
| Reagent | Abbreviation | Common Catalyst/Co-solvent | Properties of Derivative |
|---|---|---|---|
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Pyridine, Acetonitrile | High hydrolytic stability, characteristic [M-57]⁺ fragment |
This final derivatized compound combines the benefits of isotopic labeling with the superior analytical characteristics conferred by the TBDMS group, making it an ideal internal standard for the precise quantification of cholesterol in biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like cholesterol, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. The formation of TBDMS ethers is a common and advantageous derivatization strategy for sterols. TBDMS derivatives exhibit excellent gas chromatographic properties and produce characteristic mass spectra that are beneficial for both qualitative and quantitative analysis. githubusercontent.com
Quantitative Analysis via Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM)
For highly sensitive and selective quantification, GC-MS is often operated in Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions, which significantly enhances the signal-to-noise ratio compared to a full scan acquisition. When analyzing TBDMS-derivatized cholesterol, a prominent and characteristic fragmentation is the loss of the tert-butyl group ([M-57]⁺). githubusercontent.comnih.gov This fragment is often the base peak in the mass spectrum and is therefore an ideal choice for SIM analysis. githubusercontent.com
For the unlabeled TBDMS-cholesterol, the characteristic [M-57]⁺ ion is observed at a mass-to-charge ratio (m/z) of 443. nih.gov For the deuterated internal standard, this compound, this fragment ion would be shifted by 7 mass units to m/z 450. By monitoring these specific ions, the ratio of the endogenous analyte to the internal standard can be precisely determined.
SRM, typically performed on a triple quadrupole mass spectrometer, offers an even higher degree of selectivity. In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" from a precursor ion to a product ion is highly specific to the analyte of interest. For TBDMS-cholesterol, a potential SRM transition would involve the molecular ion as the precursor and the [M-57]⁺ ion as the product.
| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Ion (SIM) (m/z) |
| Cholesterol | TBDMS | ~500 | 443 | 443 |
| Cholesterol-d7 | TBDMS | ~507 | 450 | 450 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters for TBDMS Sterols
Achieving reliable and reproducible results in the GC-MS analysis of TBDMS-derivatized sterols requires careful optimization of several parameters.
Chromatographic Separation:
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl - 95% methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is commonly used for the separation of sterol derivatives. mdpi.com These columns provide good resolution and thermal stability.
Temperature Program: A typical oven temperature program starts at a lower temperature to allow for the injection and focusing of the analytes, followed by a ramp to a higher temperature to elute the TBDMS-sterols. An example program could be: initial temperature of 150°C, hold for 1-2 minutes, then ramp at 10-25°C per minute to a final temperature of 280-300°C, and hold for several minutes to ensure elution of all compounds of interest. mdpi.com
Injector and Transfer Line Temperatures: The injector temperature is typically set high enough to ensure rapid volatilization of the derivatized sterols, for instance, at 250-280°C. The transfer line temperature between the GC and the MS should also be maintained at a high temperature (e.g., 280-300°C) to prevent condensation of the analytes. mdpi.com
Mass Spectrometric Detection:
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of TBDMS-sterols, typically at an energy of 70 eV. mdpi.com
SIM/SRM Parameters: For SIM analysis, the dwell time for each ion should be optimized to ensure a sufficient number of data points across the chromatographic peak (ideally 10-15 points) for accurate quantification. For SRM, the collision energy needs to be optimized for each transition to maximize the product ion signal.
Implementation as an Internal Standard in Isotope Dilution GC-MS (ID-GC-MS) for Absolute Quantification
The use of this compound as an internal standard in Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) is considered a gold standard method for the absolute quantification of cholesterol. scienceopen.com The principle of ID-MS lies in the addition of a known amount of the isotopically labeled standard to the sample prior to any sample preparation steps (e.g., extraction, derivatization). scienceopen.com
Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same losses during sample processing. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, and comparing this to a calibration curve prepared with known amounts of the analyte and internal standard, a highly accurate and precise quantification can be achieved. scienceopen.com This approach effectively corrects for variations in extraction efficiency, derivatization yield, and injection volume.
A study utilizing TBDMS derivatization followed by GC-SIM-MS analysis for cholesterol and its precursors demonstrated excellent analytical performance. nih.gov
| Analytical Parameter | Performance |
| Linearity (r) | ≥0.9994 |
| Reproducibility (% RSD) | 2.2 to 7.5 |
| Accuracy (% RE) | -5.6 to 7.7 |
| Detection Limits | 0.02 to 0.07 ng/ml |
| Recoveries | 89.5 to 95.4% |
This is an interactive data table based on findings for TBDMS-derivatized sterols. You can sort and filter the data by clicking on the column headers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations for Related Deuterated Sterols
While GC-MS is a well-established technique for sterol analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, offering its own set of advantages.
Adaptations of LC-MS/MS for Sterol Analysis without Extensive Derivatization
A significant advantage of LC-MS for sterol analysis is the potential to analyze these compounds without the need for derivatization. nih.govmdpi.com This simplifies sample preparation, reduces the risk of introducing artifacts, and can increase sample throughput. For underivatized sterols, which have poor ionization efficiency, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often used as ionization sources in LC-MS. nih.gov
The development of robust LC-MS/MS methods for the direct quantification of sterols has been an area of active research. These methods often employ reversed-phase chromatography for the separation of different sterols.
Comparative Analytical Performance of LC-MS versus GC-MS in Sterol Profiling
Both GC-MS and LC-MS are valuable tools for sterol profiling, and the choice between them often depends on the specific analytical goals.
GC-MS:
Advantages: High chromatographic resolution, extensive and well-established mass spectral libraries for compound identification, and high precision with isotope dilution methods. mdpi.comnih.gov
Disadvantages: Requires derivatization for non-volatile sterols, which can be time-consuming and a source of analytical variability. nih.gov
LC-MS:
Advantages: Often does not require derivatization, simplifying sample preparation; generally better suited for the analysis of more polar and thermally labile sterol metabolites. nih.govmdpi.com It can also be less sensitive to matrix effects in some cases.
Disadvantages: Chromatographic resolution may be lower than GC for some isomeric sterols, and mass spectral libraries for underivatized sterols are less extensive than for their derivatized counterparts in GC-MS. nih.gov
A study that developed a simplified LC-MS method for the analysis of 10 underivatized sterols reported the following validation data, which can be compared to the performance of GC-MS methods. nih.gov
| Analytical Parameter | LC-MS Performance (for Zymosterol) |
| Accuracy (%) | 105.0 |
| Repeatability (% RSD) | 7.5 |
| Regression Coefficient (r²) | 0.9999 |
| Limit of Quantification (LOQ) | 90.6 ng/mL |
| Limit of Detection (LOD) | 27.2 ng/mL |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Integration with High-Resolution Mass Spectrometry (HRMS)
The combination of this compound with HRMS provides a robust framework for the comprehensive analysis of sterol metabolites. The derivatization of cholesterol with a tert-butyldimethylsilyl (TBDMS) group enhances its chromatographic properties and provides characteristic fragmentation patterns in mass spectrometry. The incorporation of seven deuterium atoms in the cholesterol backbone creates a stable, heavy-labeled internal standard that is chemically identical to its unlabeled counterpart but clearly distinguishable by its mass-to-charge ratio (m/z).
Enhanced Confidence in Sterol Metabolite Identification
The use of this compound as an internal standard significantly improves the confidence in identifying other sterol metabolites within a complex biological sample. This is achieved through several mechanisms:
Retention Time Alignment: In liquid chromatography-mass spectrometry (LC-MS) analysis, structurally similar compounds exhibit comparable retention times. The TBDMS-derivatized cholesterol-d7, being structurally almost identical to other TBDMS-derivatized sterols, serves as a reliable anchor for retention time alignment. This helps in narrowing down the potential candidates for a given mass spectral feature, reducing the likelihood of false positives.
Correction for Matrix Effects and Instrumental Variability: The internal standard, introduced at the beginning of the sample preparation, experiences the same experimental conditions as the endogenous analytes. This includes extraction inefficiencies, derivatization yield variations, and ion suppression or enhancement in the mass spectrometer source. By monitoring the signal of this compound, analysts can normalize the data for other sterol metabolites, leading to more accurate and reproducible quantification, which in turn aids in their confident identification.
Quality Control for the Analytical Run: The consistent detection and signal intensity of the internal standard across a batch of samples provide a measure of the stability and performance of the analytical system. Any significant deviation in the signal of this compound can indicate a problem with the sample preparation, chromatography, or the mass spectrometer, preventing misinterpretation of the results for the target analytes.
The following table illustrates how the use of an internal standard can aid in the tentative identification of other sterol metabolites based on expected retention time windows in a hypothetical LC-HRMS analysis.
| Compound | Derivatization | Expected Retention Time Window (min) | Tentative Identification Confidence without IS | Tentative Identification Confidence with IS |
| Cholesterol | TBDMS | 8.5 - 9.5 | Moderate | High |
| Lathosterol | TBDMS | 8.2 - 9.2 | Low | Moderate |
| Desmosterol | TBDMS | 8.8 - 9.8 | Low | Moderate |
| Campesterol | TBDMS | 9.0 - 10.0 | Low | Moderate |
| Sitosterol | TBDMS | 9.2 - 10.2 | Low | Moderate |
Accurate Mass Measurement for Isotopic Purity and Compound Validation
High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, are capable of measuring the m/z of ions with high accuracy, typically within a few parts per million (ppm). This capability is crucial for both validating the identity of the internal standard itself and for confirming the elemental composition of unknown sterol metabolites.
Confirmation of Elemental Composition: The accurate mass measurement of the protonated or sodiated adduct of this compound allows for the unambiguous determination of its elemental formula. This serves as a primary validation of the internal standard's identity.
Assessment of Isotopic Purity: HRMS can resolve the isotopic peaks of a molecule, allowing for the determination of the isotopic purity of the deuterated standard. By comparing the intensity of the monoisotopic peak (M+0) with the peaks corresponding to the heavier isotopes (M+1, M+2, etc.), the degree of deuterium incorporation can be accurately calculated. This is essential for precise quantification in isotope dilution mass spectrometry.
The table below presents a hypothetical analysis of the isotopic distribution of this compound, demonstrating how HRMS data can be used to assess its isotopic purity.
| Isotopic Peak | Theoretical m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) |
| M+0 | 508.5280 | 508.5275 | -0.98 | 100.0 |
| M+1 | 509.5314 | 509.5308 | -1.18 | 38.6 |
| M+2 | 510.5347 | 510.5340 | -1.37 | 7.9 |
| M+3 | 511.5379 | 511.5371 | -1.56 | 1.1 |
Precise Quantification of Endogenous Cholesterol and its Metabolic Precursors/Metabolites
Isotope dilution mass spectrometry (ID-MS) is recognized as a reference method for cholesterol quantification due to its high accuracy and precision. nih.gov In this technique, a known amount of the deuterated standard (Cholesterol-d7) is added to a biological sample. The standard mixes with the endogenous (unlabeled) cholesterol, and after extraction and preparation, the sample is analyzed by mass spectrometry. Because the labeled and unlabeled forms of cholesterol behave nearly identically during sample processing and analysis, the ratio of their signals in the mass spectrometer allows for a very precise calculation of the amount of endogenous cholesterol originally in the sample. nih.govyoutube.com
The quantification of cholesterol in circulatory fluids is fundamental to both clinical diagnostics and metabolic research. The use of Cholesterol-d7 as an internal standard has been central to developing definitive methods for measuring total cholesterol in serum. nih.govresearchgate.net In a typical workflow, after the addition of the standard to a serum sample, cholesterol esters are hydrolyzed to free cholesterol. The total free cholesterol is then extracted and derivatized—often by converting it to a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether—to improve its properties for GC-MS analysis. nih.govnih.gov By measuring the ion intensity ratio of the deuterated standard to the endogenous cholesterol, researchers can achieve a coefficient of variation as low as 0.36%, demonstrating the method's high precision. nih.govresearchgate.net
This methodology is also applied to study cholesterol synthesis rates by measuring the incorporation of deuterium from labeled body water into the free cholesterol pool within red blood cells (erythrocytes). ahajournals.org
| Biological Matrix | Analytical Technique | Role of Deuterated Standard | Key Findings/Advantages |
|---|---|---|---|
| Serum/Plasma | Isotope Dilution GC-MS/LC-MS | Internal standard for absolute quantification of total and free cholesterol. nih.govnih.gov | Considered a definitive method with high accuracy and precision (CV < 0.4%). nih.gov |
| Red Blood Cells | GC-MS | Used to measure the rate of new cholesterol synthesis via deuterium incorporation. ahajournals.org | Enables calculation of whole-body cholesterol biosynthesis and turnover rates. |
The principles of isotope dilution extend to the analysis of cholesterol and its precursors in more complex samples like tissue homogenates and specific cellular compartments. Research has shown that the distribution of sterol isotopomers in plasma often mirrors that of the liver, indicating that these methods are effective for tissue-level analysis. nih.gov By adding a deuterated standard to homogenized tissue or isolated subcellular fractions (e.g., endoplasmic reticulum), scientists can accurately quantify sterol levels to understand tissue-specific lipid metabolism. This is crucial for studying diseases where cholesterol metabolism is dysregulated in specific organs, such as the brain or liver. nih.gov Highly sensitive methods allow for the reliable measurement of cholesterol precursors, like 7-dehydrocholesterol (B119134), in various brain regions and other tissues. nih.gov
Sterol homeostasis refers to the tight regulation of cholesterol levels within cells and the body. mdpi.com Stable isotopes are invaluable for studying the dynamics of this process. By introducing a stable isotope label, such as deuterium from heavy water (D₂O), into an experimental model, researchers can track the rate at which new cholesterol is synthesized (turnover). elifesciences.orgnih.gov The rate of deuterium incorporation into newly made sterols is measured over time using mass spectrometry. Cholesterol-d7 serves as an essential standard in these analyses to ensure accurate quantification of the newly synthesized, deuterium-enriched molecules. These studies allow for the calculation of fractional synthesis rates, providing a dynamic view of how the body responds to dietary changes or pharmacological interventions affecting cholesterol metabolism. ahajournals.orgnih.gov
Elucidation of Cholesterol Biosynthesis and Catabolism Pathways
Understanding the intricate network of enzymatic reactions that produce and break down cholesterol is a central goal of metabolic research. Stable isotope tracers provide a powerful means to map these pathways and quantify the flow of molecules through them. creative-proteomics.comnih.gov
Metabolic flux analysis is a technique used to measure the rate of turnover of metabolites in a metabolic pathway. creative-proteomics.comresearchgate.net In the context of cholesterol synthesis, a precursor molecule labeled with a stable isotope (like deuterium or ¹³C) is introduced into cells or an animal model. As the precursor is converted through the successive steps of the pathway, the isotope label is incorporated into each intermediate metabolite and the final cholesterol product. elifesciences.org
By using mass spectrometry to measure the abundance and isotopic enrichment of these intermediates, researchers can trace the flow, or flux, through different branches of the pathway, such as the parallel Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis. nih.govelifesciences.org Deuterated standards, including derivatized forms of Cholesterol-d7 and its precursors, are essential for the accurate quantification of each pathway intermediate, allowing for a detailed, quantitative map of metabolic activity. nih.govelifesciences.org
| Labeled Precursor | Pathway Studied | Information Gained | Role of Deuterated Standard |
|---|---|---|---|
| Deuterium Oxide (D₂O) | Overall Sterol Biosynthesis | Measures the turnover and fractional synthesis rate of cholesterol and its precursors. elifesciences.org | Quantification of total pool sizes for turnover calculations. |
| ¹³C-Acetate | De Novo Cholesterol Synthesis | Traces the incorporation of acetate units into the growing sterol backbone. nih.gov | Accurate measurement of labeled intermediates and final product. |
| Deuterated Lanosterol (B1674476) | Post-Lanosterol Synthesis Pathways | Distinguishes flux between the Bloch and Kandutsch-Russell pathways. elifesciences.org | Quantification of specific pathway products like 7-dehydrocholesterol and desmosterol. |
Stable isotope-labeled compounds are critical for measuring the activity of specific enzymes within the cholesterol biosynthesis pathway. A prime example is the assay for 7-dehydrocholesterol reductase (DHCR7), the enzyme that catalyzes the final step in the Kandutsch-Russell pathway: the conversion of 7-dehydrocholesterol (7DHC) to cholesterol. nih.govgenecards.org Mutations in the DHCR7 gene cause Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder characterized by high levels of 7DHC and low levels of cholesterol. nih.gov
To measure DHCR7 activity, cells or tissue preparations are incubated with a deuterated substrate, such as 7-dehydrocholesterol-d7 ([²H₇]7DHC). The enzyme's action converts this labeled substrate into deuterated cholesterol ([²H₇]cholesterol). nih.gov Using GC-MS or LC-MS, researchers can then precisely quantify the amount of [²H₇]cholesterol produced, which is a direct measure of the DHCR7 enzyme's activity. In these assays, a different deuterated standard, such as Cholesterol-d7 with a different number of deuterium atoms or the subject compound this compound, is used as an internal standard to ensure the accuracy of the final measurement. This approach allows researchers to study the effects of mutations or potential therapeutic drugs on DHCR7 function. nih.govcloud-clone.com
An in-depth examination of this compound reveals its critical role in advancing biochemical and metabolic research. This deuterated and silyl-protected derivative of cholesterol serves as an indispensable tool, particularly in the precise analysis of cholesterol oxidation products (oxysterols) and in understanding the intricate pathways of phytosterol metabolism. Its application in isotope dilution mass spectrometry provides a gold standard for quantification, enabling researchers to unravel complex biological processes with high accuracy and sensitivity.
Contributions to Quantitative Lipidomics and Metabolomics Research
Integration within Comprehensive Lipidomic Profiling Workflows
Comprehensive lipidomic profiling aims to identify and quantify hundreds to thousands of lipid species in a sample, providing a detailed snapshot of the lipidome. nih.gov In such complex analyses, the use of appropriate internal standards is crucial to correct for variations in sample preparation, extraction efficiency, and instrument response. nih.govnih.gov 3-O-tert-Butyldimethylsilyl Cholesterol-d7 (B27314) is seamlessly integrated into these workflows, particularly for the sterol lipid class.
Lipidomic profiling methodologies often involve extensive sample preparation, including lipid extraction from biological matrices like plasma or tissues. nih.gov During these multi-step processes, analyte loss can occur. By adding a known amount of 3-O-tert-Butyldimethylsilyl Cholesterol-d7 at the beginning of the sample preparation, analysts can accurately account for any loss of endogenous cholesterol, as the internal standard will behave similarly to the analyte of interest throughout the extraction and derivatization process.
In a typical workflow, after extraction, the lipid fraction containing sterols is derivatized to improve analytical performance. The formation of tert-butyldimethylsilyl (TBDMS) ethers is a common strategy for sterols, as it increases their thermal stability and produces characteristic fragmentation patterns in mass spectrometry, aiding in their identification and quantification. nih.govresearchgate.net The use of this compound as an internal standard is particularly advantageous in this context, as it is already in its derivatized form, ensuring consistency in the analytical process.
Ensuring Analytical Accuracy and Reproducibility in Complex Biological Matrices
The analysis of lipids in biological matrices such as serum, plasma, and tissues is challenging due to the complexity of these samples and the presence of interfering substances. nih.gov Isotope dilution mass spectrometry (IDMS), which utilizes stable isotope-labeled internal standards like this compound, is considered a gold standard for achieving the highest level of accuracy and precision in such analyses. nih.govnih.gov
The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample. nih.gov The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard have nearly identical chemical and physical properties, any variations in sample handling, injection volume, or ionization efficiency will affect both compounds equally, thus canceling out potential errors and leading to a highly accurate and reproducible measurement. nih.gov
The robustness of the tert-butyldimethylsilyl ether linkage in this compound further contributes to its utility in ensuring analytical accuracy. Compared to other silylating agents like trimethylsilyl (B98337) (TMS), TBDMS derivatives are more resistant to hydrolysis, which can be a significant advantage during sample workup and analysis, leading to more reliable results. nih.gov
The following interactive table summarizes the performance characteristics of an isotope dilution GC-MS method for the analysis of cholesterol and its precursors as tert-butyldimethylsilyl derivatives in rat plasma, demonstrating the high level of accuracy and reproducibility achievable with this approach.
| Parameter | Lanosterol (B1674476) | 7-Dehydrocholesterol (B119134) | Cholesterol |
| Linearity (r) | ≥0.9995 | ≥0.9994 | ≥0.9996 |
| Reproducibility (% RSD) | 2.2 - 6.8 | 3.5 - 7.5 | 2.9 - 6.1 |
| Accuracy (% RE) | -4.5 to 6.2 | -5.6 to 7.7 | -3.8 to 5.4 |
| Detection Limit (ng/mL) | 0.05 | 0.07 | 0.02 |
| Recovery (%) | 91.2 - 95.4 | 89.5 - 93.8 | 90.7 - 94.6 |
| (Data adapted from a study on the GC-MS analysis of TBDMS-derivatized sterols in rat plasma) nih.gov |
Development and Validation of Analytical Reference Methods for Sterols
The development of certified reference materials and validated analytical reference methods is essential for ensuring the comparability and accuracy of clinical and research laboratory results. nih.govnih.gov this compound plays a pivotal role in the establishment of such high-level reference methods for total cholesterol and other sterols.
A "definitive method" in clinical chemistry is a method with the highest level of accuracy and precision, against which other methods are evaluated. nih.gov Isotope dilution mass spectrometry is the technique of choice for developing definitive methods. A highly accurate and precise method for the determination of total serum cholesterol was developed using Cholesterol-d7 as the internal standard. nih.gov In this method, the cholesterol esters are hydrolyzed, and the resulting cholesterol is converted to its trimethylsilyl ether derivative for analysis by GC-MS. nih.gov The use of a deuterated internal standard like Cholesterol-d7 is fundamental to achieving the low coefficient of variation (0.36% in one study) required for a definitive method. nih.gov
The validation of a quantitative procedure for the extraction of sterols from edible oils also utilized labeled cholesterol to demonstrate the quantitative recovery of the analytical method. nih.gov Such validation studies are crucial for the certification of reference materials. The stability and well-characterized nature of this compound make it an ideal candidate for use in these rigorous validation and certification processes.
The following interactive table presents validation data for a fully validated isotope dilution methodology for the quantification of oxycholesterols and oxyphytosterols in human serum, highlighting the excellent precision and recovery that can be obtained using isotope-labeled standards.
| Parameter | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Recovery in Serum Samples (%) |
| Oxycholesterols | |||
| 7α-hydroxycholesterol | 2.5 - 8.9 | 3.1 - 10.2 | 94.5 - 115.3 |
| 7β-hydroxycholesterol | 2.1 - 7.5 | 2.8 - 9.8 | 93.1 - 112.7 |
| 7-oxocholesterol | 3.4 - 10.8 | 4.2 - 12.1 | 95.8 - 118.1 |
| 24S-hydroxycholesterol | 2.9 - 6.4 | 3.5 - 8.1 | 96.2 - 110.4 |
| 27-hydroxycholesterol | 3.1 - 7.8 | 3.9 - 9.5 | 94.9 - 114.6 |
| Oxyphytosterols | |||
| 7α-hydroxycampesterol | 4.2 - 9.1 | 5.1 - 11.3 | 93.7 - 116.8 |
| 7β-hydroxysitosterol | 3.8 - 8.5 | 4.6 - 10.7 | 94.1 - 115.9 |
| (Data adapted from a study on the validation of an isotope dilution GC-MS method for oxysterols) nih.gov |
Structural and Biophysical Investigations Utilizing Deuterated Cholesterol Non Silylated Cholesterol D7, Relevant to General Deuterated Cholesterol
Application in Neutron Scattering and Neutron Reflectometry Studies
Neutron scattering and reflectometry are non-destructive techniques ideal for studying the structure and dynamics of lipid bilayers on length scales from the sub-nanometer to hundreds of nanometers. aip.org The ability to use deuterated molecules like Cholesterol-d7 (B27314) makes it possible to solve complex structures that would be inaccessible with other methods. mdpi.com
The incorporation of cholesterol is critical for the function of mammalian cell membranes, influencing their permeability, rigidity, and dynamics. nih.gov Neutron scattering with selectively deuterated cholesterol has been instrumental in precisely locating the sterol within the lipid bilayer and understanding its effects. nih.gov
Studies using these techniques have demonstrated that cholesterol significantly impacts the physical properties of the membrane. For instance, neutron scattering experiments at Oak Ridge National Laboratory revealed that cholesterol stiffens and thickens simple lipid membranes. ornl.gov By varying the amount of cholesterol in model membranes, researchers confirmed its role in increasing bilayer rigidity. ornl.gov The major advantage of using neutrons is the ability to make certain parts of the membrane "visible" while rendering others "invisible" through deuterium (B1214612) labeling, providing clear data on the specific effects of cholesterol. ornl.gov
Key Research Findings from Neutron Scattering Studies:
| Finding | Technique | Significance | Reference(s) |
| Localization of Cholesterol | Neutron Diffraction | Provided the first experimental proof of cholesterol's specific location within a complex four-component stratum corneum model membrane. | nih.gov |
| Increased Membrane Stiffness | Neutron Spin Echo | Showed that cholesterol increases the bending rigidity of unsaturated lipid membranes, making them stiffer. | ornl.gov |
| Increased Membrane Thickness | Neutron Spin Echo | Concluded that the addition of cholesterol leads to an increase in the thickness of the lipid bilayer. | ornl.gov |
| Contrast Variation | Small-Angle Neutron Scattering (SANS) | Enabled the differentiation of components within the bilayer to study the specific impact of cholesterol on membrane structure. | mdpi.com |
Neutron reflectometry (NR) is particularly suited for studying thin films and interfaces, making it a valuable tool for characterizing the structure of lipid-based drug delivery systems like lipid nanoparticles (LNPs) and liposomes. researchgate.netku.dk These systems often include cholesterol to improve stability and control the release of therapeutic agents. researchgate.netnih.gov
By using deuterated cholesterol, NR can provide a detailed profile of the nanoparticle's structure, including the arrangement of lipids and the location of encapsulated drugs. This information is crucial for optimizing the design of drug delivery vehicles. For example, NR studies can reveal how LNPs interact with model cell membranes, providing insights into the mechanisms of drug uptake and delivery. ku.dk Research has shown that membrane composition, particularly the presence of cholesterol, strongly influences the interaction and stability of lipid bilayers when they come into contact with nanoparticles. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Level Assessment and Structural Characterization
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for investigating the orientation, dynamics, and molecular order of cholesterol within lipid bilayers. nih.govresearchgate.netnih.gov The use of specifically deuterated cholesterol (Cholesterol-d7) is central to these studies. nih.gov Deuterium (²H) NMR provides detailed information that is not accessible with other techniques. nih.gov
In ²H NMR, the interaction of the deuterium nucleus with its local electronic environment gives rise to a parameter known as the quadrupole splitting. The magnitude of this splitting is a direct measure of the degree of order, or rigidity, of the carbon-deuterium bond relative to the main axis of the membrane. nih.govresearchgate.net By labeling different positions on the cholesterol molecule with deuterium, researchers can build a detailed picture of the molecule's behavior.
Studies have shown that the rigid ring system of cholesterol exhibits a high degree of order within the membrane, with order parameters approaching 0.8 to 0.95 (where 1.0 represents perfect alignment). nih.govnih.gov In contrast, the flexible alkyl tail at the end of the molecule is significantly less ordered. nih.gov Furthermore, ²H NMR relaxation time measurements provide insights into the speed of molecular motions, indicating that cholesterol moves considerably slower than the surrounding lipid molecules. nih.gov This technique can also be used to estimate the tilt angle of the sterol within the membrane and confirm the specific locations and extent of deuteration. nih.govresearchgate.netnih.gov
Representative ²H NMR Quadrupole Splittings for Deuterated Cholesterol in a Lipid Bilayer:
| Labeled Position | Typical Quadrupole Splitting (kHz) | Implied Molecular Property | Reference(s) |
| C3 | High | High degree of order in the rigid ring system near the polar headgroup region. | nih.gov |
| C7 | High | High degree of order, indicating the rigid nature of the fused ring structure. | nih.gov |
| C26, C27 (Tail) | Low | Higher mobility and disorder in the flexible alkyl tail, located deeper within the bilayer core. | nih.gov |
These detailed structural and dynamic insights, derived from the use of deuterated cholesterol in advanced analytical techniques, are fundamental to understanding the complex role of cholesterol in biological membranes and in the development of effective nanomedicines.
Considerations for Method Development and Validation in Sterol Analysis
Optimized Sample Preparation Strategies: Extraction, Saponification, and Solid-Phase Extraction (SPE)
The initial step in sterol analysis involves the extraction of lipids from the biological sample. A commonly employed and robust method is a modified Bligh/Dyer procedure, which utilizes a chloroform and methanol mixture to disrupt lipoproteins and solubilize lipids. nih.govspringernature.com Deuterated internal standards, including 3-O-tert-Butyldimethylsilyl Cholesterol-d7 (B27314), are introduced at this stage to account for any analyte loss during subsequent sample processing steps. nih.govlipidmaps.org
Saponification, or alkaline hydrolysis, is a crucial step to cleave sterol esters, releasing the free sterols for analysis. This process typically involves incubating the lipid extract with a strong base, such as potassium hydroxide in ethanol, at an elevated temperature. nih.govrsc.org However, care must be taken as harsh saponification conditions can potentially lead to the degradation of certain labile sterols. nih.gov For the analysis of total sterols, saponification allows for the release of sterols from their conjugated forms. nih.gov
Following extraction and saponification, solid-phase extraction (SPE) is often utilized to isolate and purify the sterol fraction from other lipids and interfering compounds. nih.govnih.gov Silica-based SPE cartridges are commonly used for this purpose. lipidmaps.orglipidmaps.org The dried lipid extract is redissolved and loaded onto the cartridge, and a series of solvent washes are performed to selectively elute different lipid classes. Nonpolar compounds like cholesteryl esters can be eluted first, followed by the elution of free sterols, including cholesterol, with a more polar solvent mixture. lipidmaps.org This purification step is vital for reducing matrix effects and enhancing the sensitivity and specificity of the subsequent GC-MS analysis. nih.gov
Table 1: Overview of Sample Preparation Steps for Sterol Analysis
| Step | Description | Key Considerations |
| Lipid Extraction | Isolation of total lipids from the biological matrix. | Addition of deuterated internal standards is critical for accurate quantification. nih.govlipidmaps.org |
| Saponification | Cleavage of sterol esters to yield free sterols. | Optimization of conditions is necessary to prevent degradation of labile sterols. nih.gov |
| Solid-Phase Extraction (SPE) | Purification and concentration of the sterol fraction. | Effective removal of interfering substances to minimize matrix effects. nih.govnih.gov |
Derivatization Efficiency and Stability of the 3-O-tert-Butyldimethylsilyl Ether
Gas chromatography is a powerful technique for separating volatile compounds. However, sterols, in their native form, have low volatility. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogs suitable for GC analysis. nih.gov Silylation is a common derivatization technique where the hydroxyl group of the sterol is replaced with a silyl (B83357) group. nih.gov
The formation of tert-butyldimethylsilyl (TBDMS) ethers is a widely used derivatization strategy in sterol analysis. nih.gov This is achieved by reacting the sterol with a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA). The resulting 3-O-tert-Butyldimethylsilyl ether of cholesterol is significantly more volatile and stable for GC-MS analysis. nih.gov
The efficiency of the derivatization reaction is crucial for accurate quantification. Incomplete derivatization can lead to an underestimation of the analyte concentration. Therefore, the reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, must be optimized to ensure complete conversion of the sterols to their silylated derivatives. The stability of the 3-O-tert-Butyldimethylsilyl ether is also a critical factor. These derivatives should be stable under the GC-MS operating conditions and during sample storage to prevent degradation and ensure reproducible results. The use of MtBSTFA has been shown to produce stable derivatives suitable for comprehensive GC-MS analysis of both fatty acids and sterols. vu.nl
Establishing Analytical Performance Metrics: Linearity, Sensitivity, and Specificity
A robust analytical method must be thoroughly validated by establishing key performance metrics, including linearity, sensitivity, and specificity.
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. To assess linearity, a series of calibration standards of known concentrations are analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration. The linearity of the method is typically evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be close to 1. nih.gov
Sensitivity of an analytical method is its ability to detect and quantify small amounts of the analyte. It is often defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.net Methods utilizing GC-MS can achieve low detection limits, often in the nanogram per milliliter range. nih.gov
Specificity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. researchgate.net In GC-MS, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of selected ion monitoring (SIM) mode in GC-MS enhances specificity by monitoring characteristic fragment ions of the analyte and the internal standard, thereby minimizing the impact of co-eluting compounds. nih.gov The use of a deuterated internal standard like 3-O-tert-Butyldimethylsilyl Cholesterol-d7 further improves specificity and accuracy by correcting for variations in sample preparation and instrument response. nih.gov
Table 2: Key Analytical Performance Metrics
| Metric | Description | Importance in Sterol Analysis |
| Linearity | Proportionality of the analytical signal to the analyte concentration. | Ensures accurate quantification over a range of concentrations. |
| Sensitivity (LOD/LOQ) | The lowest amount of analyte that can be reliably detected and quantified. | Crucial for measuring low-abundance sterols in biological samples. |
| Specificity | The ability to measure the target analyte without interference. | Essential for accurate results in complex biological matrices. |
Mitigation of Matrix Effects and Interferences in Complex Biological Samples
Biological samples such as plasma, serum, and tissues are complex matrices containing a multitude of compounds that can interfere with the analysis of sterols. nih.gov These matrix effects can manifest as signal suppression or enhancement, leading to inaccurate quantification.
Several strategies can be employed to mitigate matrix effects. As discussed earlier, thorough sample preparation, including SPE, is crucial for removing a significant portion of interfering substances. nih.gov The choice of derivatization reagent can also influence the degree of matrix interference.
The use of a stable isotope-labeled internal standard, such as this compound, is one of the most effective ways to compensate for matrix effects. nih.gov Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively normalized, leading to more accurate and precise quantification. nih.gov
Furthermore, optimizing the GC-MS parameters, such as the injection volume, temperature program, and mass spectrometer settings, can help to minimize the impact of matrix components. Working in the selected ion monitoring (SIM) mode significantly improves the signal-to-noise ratio and reduces the likelihood of interferences from other compounds. mdpi.com
Robust Quality Assurance and Quality Control Protocols for Deuterated Internal Standards
A comprehensive quality assurance (QA) and quality control (QC) program is essential for ensuring the reliability and reproducibility of analytical data. This is particularly important when using deuterated internal standards for quantitative analysis. oiv.int
The QA program should encompass all aspects of the analytical process, from sample receipt and storage to data analysis and reporting. ucf.edunrc.gov This includes documented procedures for all methods, regular calibration and maintenance of instruments, and proper training of personnel. ucf.edu
QC protocols involve the routine analysis of quality control samples to monitor the performance of the analytical method. oiv.int These QC samples should be prepared from a matrix similar to the study samples and should contain known concentrations of the analytes of interest.
For methods employing deuterated internal standards, the following QC measures are critical:
Purity and Concentration Verification: The purity and concentration of the deuterated internal standard stock solutions should be verified before use.
Consistent Spiking: A consistent and accurate amount of the internal standard must be added to every sample, calibrator, and QC sample. nih.gov
Monitoring of Internal Standard Response: The response of the internal standard should be monitored across all samples in an analytical run. Significant variations in the internal standard signal may indicate problems with sample preparation or instrument performance.
Use of Control Charts: Control charts can be used to track the performance of the QC samples over time, allowing for the early detection of trends or shifts in the analytical system. oiv.int
By implementing robust QA/QC protocols, laboratories can ensure the integrity of their data and have confidence in the accuracy of the sterol concentrations reported. thermofisher.com
Future Directions and Emerging Research Avenues for Derivatized Deuterated Cholesterol Standards
Expanding the Repertoire of Structurally Related Deuterated and Derivatized Sterol Standards
The biological significance of sterols extends far beyond cholesterol. A multitude of structurally related sterols, including cholesterol precursors, metabolites (oxysterols), and plant sterols (phytosterols), play crucial roles in health and disease. nih.govnih.govmdpi.com However, the commercial availability of corresponding deuterated and derivatized internal standards for these compounds remains limited. avantiresearch.com This scarcity presents a significant bottleneck in comprehensively and quantitatively studying the "sterolome."
Future research is directed towards the synthesis and characterization of a wider array of these standards. umsl.edu This includes:
Deuterated Oxysterols: As key signaling molecules and markers of oxidative stress, accurate measurement of oxysterols is critical. Expanding the library of deuterated oxysterol standards will enhance research into neurodegenerative diseases, cardiovascular conditions, and certain cancers. nih.gov
Deuterated Phytosterols: With growing interest in the health effects of plant sterols, deuterated standards for compounds like campesterol, stigmasterol, and their metabolites are needed to accurately assess their absorption, metabolism, and impact on cholesterol homeostasis. nih.govmdpi.com
Deuterated Cholesterol Precursors: Standards for intermediates in the cholesterol biosynthesis pathway are essential for diagnosing and monitoring inborn errors of metabolism. nih.govnih.gov
The development of novel synthetic and biosynthetic methods, such as utilizing genetically modified yeast or other microbial systems, will be instrumental in producing these complex molecules. nih.gov The availability of a more extensive collection of deuterated and derivatized sterol standards will empower researchers to perform more comprehensive and accurate "sterolomics" studies. nih.gov
Development of High-Throughput Methodologies for Sterol Analysis in Large Cohorts
The demand for sterol analysis in large-scale clinical and epidemiological studies is on the rise. springernature.com To meet this demand, the development of high-throughput methodologies is a critical future direction. Current methods, while accurate, can be time-consuming and labor-intensive. nih.gov
Key areas of development include:
Automation: The automation of sample preparation, including extraction, saponification, and derivatization, can significantly increase sample throughput and reduce variability. nih.gov Fully automated systems that integrate these steps with online liquid chromatography-gas chromatography (LC-GC) or liquid chromatography-mass spectrometry (LC-MS) are a major goal. nih.gov
Simplified Sample Preparation: Research into simplified and rapid extraction and derivatization protocols is ongoing. nih.gov This includes exploring new derivatization reagents that enhance ionization efficiency and chromatographic performance, potentially reducing the need for extensive sample cleanup. researchgate.netresearchgate.net
Advanced Analytical Platforms: The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers faster analysis times and increased sensitivity. nih.govnih.govresearchgate.net Developing robust UHPLC-MS/MS methods tailored for a broad range of derivatized sterols will be crucial for high-throughput applications.
These advancements will enable the cost-effective analysis of thousands of samples, facilitating large cohort studies to identify novel sterol-based biomarkers for disease risk, progression, and response to therapy.
Integration with Multi-Omics Approaches for Holistic Biological Understanding
The future of biological research lies in the integration of multiple "omics" data sets to gain a systems-level understanding of complex diseases. nih.govolink.com "Sterolomics," the comprehensive analysis of sterols and their metabolites, is an increasingly important component of these multi-omics strategies. nih.gov
Future research will focus on integrating quantitative sterol profiles with data from:
Genomics and Transcriptomics: Linking variations in genes responsible for sterol metabolism with corresponding changes in sterol levels can provide insights into the genetic basis of diseases like hypercholesterolemia. nih.govoup.com
Proteomics: Correlating sterol concentrations with the expression levels of proteins involved in their synthesis, transport, and signaling can elucidate regulatory networks. nih.gov
Metabolomics: Placing sterol profiles within the broader context of metabolic pathways can reveal novel interactions and biomarkers. nih.govrsc.org
Platforms and computational tools that facilitate the seamless integration and visualization of these diverse datasets are in development. mdpi.combiorxiv.org By combining robust quantitative sterol data, made possible by standards like 3-O-tert-Butyldimethylsilyl Cholesterol-d7 (B27314), with other omics data, researchers can construct more comprehensive models of biological systems and uncover the intricate roles of sterols in human health and disease. nih.govnih.gov This integrated approach holds the promise of identifying new therapeutic targets and developing more personalized medicine strategies. texasheart.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for producing high-purity 3-O-tert-Butyldimethylsilyl Cholesterol-d7, and how is its structural integrity confirmed?
- Answer : Synthesis typically involves selective silylation of cholesterol at the 3-OH position using tert-butyldimethylsilyl chloride under anhydrous conditions. Deuterium labeling (d7) is achieved via catalytic deuteration or isotope exchange. Structural confirmation relies on NMR (e.g., H, C, H) for silyl group identification and deuterium incorporation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via reverse-phase HPLC with UV/ELSD detection, using cholesterol-d7 analogs as reference standards .
Q. Which analytical techniques are recommended for quantifying this compound in lipidomic studies?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for its sensitivity in complex biological matrices. Isotope dilution using deuterated internal standards minimizes matrix effects. For membrane-bound studies, thin-layer chromatography (TLC) coupled with enzymatic assays (e.g., 3α-hydroxysteroid dehydrogenase) can quantify derivatized cholesterol in lipid extracts .
Advanced Research Questions
Q. How should factorial experimental designs be applied to investigate synergistic effects of this compound with lipid-modulating agents?
- Answer : A 2×2 factorial design is optimal for testing interactions. Variables include (1) presence/absence of the compound and (2) co-administration with agents like statins or PCSK9 inhibitors. Primary endpoints should focus on LDL receptor activity (e.g., via radiolabeled ligand binding assays) and cholesterol efflux capacity (e.g., using H-cholesterol-loaded macrophages). Statistical power analysis must account for interaction effects, with ANOVA used to parse main and interactive contributions .
Q. What statistical approaches resolve contradictions in dose-response data for this compound’s effects on membrane fluidity?
- Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard, but inconsistencies may arise from batch-to-batch variability in deuterium labeling. Robust sensitivity analyses, including bootstrapping or Monte Carlo simulations, should quantify uncertainty. For membrane studies, pairwise comparisons (Student’s t-test) are insufficient; repeated-measures ANOVA with post-hoc Tukey tests is required to address temporal and concentration-dependent effects .
Q. How can computational modeling predict the metabolic stability of this compound in hepatic systems?
- Answer : Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations model silyl group hydrolysis kinetics. Parameters include solvation energy, steric hindrance from the tert-butyl group, and deuterium isotope effects. Experimental validation uses hepatocyte incubation assays with LC-MS/MS to track deuterium retention and silyl cleavage products. Computational-experimental feedback loops refine predictive accuracy .
Q. What protocols ensure reproducibility in functional studies of this compound’s role in cholesterol esterification pathways?
- Answer : Standardize ACAT-1 (acyl-CoA cholesterol acyltransferase) activity assays using C-oleate incorporation in HepG2 cells. Pre-treat cells with this compound (0–50 μM, 24 hrs) and control for baseline cholesterol levels via enzymatic quantification (Liebermann-Burchard reaction). Normalize data to protein content (Bradford assay) and include triaisopropylpyrophosphoramide to inhibit confounding esterases .
Methodological Best Practices
- Data Validation : Cross-reference LC-MS/MS results with enzymatic assays (e.g., cholesterol oxidase) to confirm specificity .
- Blinding : In animal studies, randomize treatment groups and blind outcome assessors to reduce bias .
- Grey Literature : Search preprinted databases (e.g., bioRxiv) for unpublished protocols to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
